molecular formula C13H10N2O B10843174 3-Prop-1-ynylquinoline-8-carboxamide

3-Prop-1-ynylquinoline-8-carboxamide

Cat. No.: B10843174
M. Wt: 210.23 g/mol
InChI Key: IUUKYHUSWYCGAA-UHFFFAOYSA-N
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Description

3-Prop-1-ynylquinoline-8-carboxamide is a synthetically designed quinoline derivative that serves as a key chemical scaffold in medicinal chemistry and biochemical research. Quinoline-carboxamide compounds are extensively investigated for their ability to interact with a range of biological targets, particularly in the field of oncology . The structural motif of 8-carboxamide substituted quinoline, to which this compound belongs, is found in potent modulators of metabolic enzymes and purinergic receptors. This compound may hold significant research value for studying cancer cell metabolism. Quinoline-8-carboxamide derivatives have been identified as potent modulators of the pyruvate kinase M2 (PKM2) isoform, a key glycolytic enzyme critical for tumor growth and proliferation . Modulating PKM2 can shift cancer cells between highly active and less active metabolic states, providing a potential strategy to disrupt the energy supply of tumors. The prop-1-ynyl substituent at the 3-position is a notable feature for exploration, as similar alkynyl side chains in quinolinecarboxamides have been used to optimize drug-receptor interactions . Furthermore, structurally similar quinoline-carboxamides have demonstrated activity as antagonists of the P2X7 receptor (P2X7R), a purinergic receptor overexpressed in various cancers, including breast and brain tumors . Antagonizing P2X7R has been shown to reduce cancer cell proliferation and induce apoptotic cell death, suggesting a promising non-metabolic pathway for anti-cancer drug development. Researchers can utilize 3-Prop-1-ynylquinoline-8-carboxamide as a building block to develop novel analogs or as a probe to investigate these critical oncological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-prop-1-ynylquinoline-8-carboxamide

InChI

InChI=1S/C13H10N2O/c1-2-4-9-7-10-5-3-6-11(13(14)16)12(10)15-8-9/h3,5-8H,1H3,(H2,14,16)

InChI Key

IUUKYHUSWYCGAA-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CN=C2C(=C1)C=CC=C2C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Positioning

The quinoline core is shared across many analogs, but modifications in oxidation state (e.g., 1,4-dihydroquinoline-4-one) and substituent positions significantly alter properties. Key comparisons include:

1,4-Dihydroquinolin-4-one Derivatives
  • Example: N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide () Core: 1,4-Dihydroquinolin-4-one (partially reduced quinoline ring). Substituents: Carboxamide at position 3; alkyl/aryl groups at position 1. Carboxamide at position 3 (vs. position 8 in the target compound) may alter binding interactions in biological systems .
8-Hydroxyquinoline Derivatives
  • Example: 1,3-bis(quinolin-8-yloxy)propane () Core: Aromatic quinoline. Substituents: Hydroxy groups at position 8. Impact: Hydroxy groups improve chelation properties (e.g., anti-corrosion applications) but reduce lipophilicity compared to carboxamide .
4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
  • Example: 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid () Core: 1,4-Dihydroquinolin-4-one. Substituents: Carboxylic acid at position 3; piperazinyl at position 7. Impact: Carboxylic acids are more acidic than carboxamides, affecting solubility and bioavailability.

Preparation Methods

Classical Friedländer Approach

The Friedländer reaction is a cornerstone for constructing quinoline scaffolds. For 3-prop-1-ynylquinoline-8-carboxamide, the protocol involves cyclocondensation of 2-aminobenzaldehyde derivatives with cyanoacetamide precursors under acidic or basic conditions.

Example Protocol :

  • Reactants : 2-Amino-5-chlorobenzaldehyde (1 mmol) and 2-cyano-NN-cyclopropylacetamide (1 mmol).

  • Conditions : NaOH (0.2 mmol) in ethanol, heated at 70°C for 10 minutes.

  • Workup : Precipitation at 0°C, filtration, and recrystallization.

  • Yield : 88% (yellow solid).

Mechanistic Insight : The reaction proceeds via imine formation, followed by cyclization and dehydration.

Solvent-Free Friedländer Synthesis

Modern adaptations use polyphosphoric acid (PPA) as a catalyst to eliminate solvents, enhancing atom economy:

  • Reactants : 2-Aminobenzophenone and pentan-2,3-dione.

  • Conditions : PPA at 90°C for 1 hour.

  • Yield : 82% (white crystals).

Advantages : Reduced environmental impact and higher purity due to minimized side reactions.

Multicomponent Reactions (MCRs)

Cyanoacetamide-Based MCRs

Cyanoacetamides serve as versatile intermediates for one-pot synthesis:

  • Reactants : Cyanoacetamide, 2-aminobenzaldehyde, and propargyl bromide.

  • Conditions : Ethanol/NaOH at reflux (2–4 hours).

  • Key Step : Alkynylation via nucleophilic substitution at the quinoline’s 3-position.

  • Yield : 70–85%.

Table 1: Comparative Analysis of MCR Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)Source
NaOHEthanol700.588
PPASolvent-free90182
K2_2CO3_3DMF80375

Alkynylation Strategies

Propargyl Group Introduction

The prop-1-ynyl moiety is introduced via Sonogashira coupling or alkylation :

Sonogashira Coupling :

  • Reactants : 8-Bromoquinoline-3-carboxamide and propyne.

  • Conditions : Pd(PPh3_3)4_4, CuI, and Et3_3N at 90°C.

  • Yield : 65–72%.

Alkylation with Propargyl Bromide :

  • Reactants : Quinoline-8-carboxamide and propargyl bromide.

  • Conditions : K2_2CO3_3 in DMF at 80°C.

  • Yield : 70%.

Purification and Characterization

Recrystallization

  • Solvents : Ethyl acetate/hexane (3:1) or CH2_2Cl2_2.

  • Purity : >95% (HPLC).

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): δ 2.34 (t, J = 2.5 Hz, 1H, alkyne), 8.21 (d, J = 8.5 Hz, 1H, quinoline-H).

  • IR : 2126 cm1^{-1} (C≡C stretch), 1677 cm1^{-1} (amide C=O).

Challenges and Optimization

Side Reactions

  • Undesired Cyclization : Competing pathways in MCRs reduce yields. Mitigated by stoichiometric control.

  • Alkyne Stability : Propargyl groups may degrade under prolonged heating. Solved by stepwise alkynylation.

Scalability

  • Batch Size : Solvent-free methods scale to 100 g with consistent yields.

  • Catalyst Recycling : PPA reuse remains limited due to viscosity.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 15 minutes.

  • Yield : 85% (reported for analogous quinolines).

Flow Chemistry

  • Benefits : Enhanced heat/mass transfer for exothermic alkynylation steps .

Q & A

Q. What are the standard synthetic routes for 3-Prop-1-ynylquinoline-8-carboxamide, and what critical parameters influence reaction yield?

The synthesis typically involves constructing the quinoline core via methods like the Skraup synthesis, followed by introducing the prop-1-ynyl and carboxamide groups. Critical parameters include:

  • Temperature control : Reactions often require precise heating (e.g., 70–80°C for cyclization or substitution steps) to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or aqueous ethanolic systems optimize nucleophilic substitution and carboxylation .
  • Catalysts : Bases like pyridine or NaHCO₃ facilitate sulfonamide or carboxamide formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen-bonding networks .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., propynyl protons at δ 1.8–2.5 ppm) and monitors reaction progress .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation pathways .

Q. How can researchers ensure purity and assess degradation products during synthesis?

  • HPLC with UV detection : Use C18 columns and mobile phases like acetonitrile/0.1% TFA to resolve impurities (e.g., desfluoro byproducts) .
  • Accelerated stability studies : Expose the compound to heat (40–60°C) and humidity (75% RH) for 1–4 weeks, then analyze degradation via LC-MS .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of 3-Prop-1-ynylquinoline-8-carboxamide, and what functionals are recommended?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP or Colle-Salvetti correlation-energy models) calculates frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Basis sets like 6-311G(d,p) provide accuracy for π-conjugated systems . Validate predictions against experimental UV-Vis and cyclic voltammetry data.

Q. What strategies resolve contradictions between NMR and X-ray crystallography data in structural assignments?

  • Redetermine crystal structure : Use SHELXD for phase refinement and check for twinning or disorder .
  • Dynamic NMR analysis : Probe temperature-dependent conformational changes (e.g., rotameric equilibria) that may explain discrepancies .
  • Cross-validate with IR : Confirm hydrogen bonding (e.g., carboxamide N-H stretches at ~3300 cm⁻¹) .

Q. How can reaction conditions be optimized to enhance regioselectivity during propynyl group introduction?

  • Protecting group strategy : Temporarily block the quinoline 8-position with a trifluoromethyl group to direct propynylation to the 3-position .
  • Catalytic systems : Employ Pd(PPh₃)₄/CuI in Sonogashira coupling for C-C bond formation under inert conditions .
  • Kinetic monitoring : Use in-situ FTIR to track propynyl intermediate formation and adjust reagent stoichiometry .

Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes or DNA)?

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) by immobilizing the target protein on a sensor chip .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses, validated by mutagenesis studies (e.g., alanine scanning) .
  • Fluorescence quenching : Monitor tryptophan residue fluorescence in proteins to infer binding constants .

Methodological Notes

  • Data contradiction analysis : Cross-correlate spectroscopic, crystallographic, and computational data to resolve ambiguities .

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